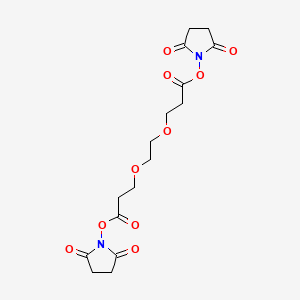

Bis-PEG2-NHS Ester

Descripción general

Descripción

Bis-PEG2-NHS Ester is a non-cleavable 2-unit PEG linker used for antibody-agent-conjugation (ADC) . It contains two NHS ester groups and the hydrophilic PEG spacer increases its solubility in aqueous media .

Synthesis Analysis

The synthesis of Bis-PEG2-NHS Ester involves the reaction of NHS ester groups with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The reaction occurs at pH 7-9, forming stable amide bonds .Molecular Structure Analysis

The molecular formula of Bis-PEG2-NHS Ester is C16H20N2O10 . Its molecular weight is 400.34 .Chemical Reactions Analysis

Bis-PEG2-NHS Ester reacts with primary amines (-NH2) at pH 7-9 to form stable amide bonds . This reaction is used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

Bis-PEG2-NHS Ester is a solid substance with a molecular weight of 400.3 g/mol . Its molecular formula is C16H20N2O10 . It is soluble in water .Aplicaciones Científicas De Investigación

- NHS Ester Chemistry : Bis-PEG2-NHS Ester reacts with primary amines (-NH₂) in proteins, enabling site-specific labeling and modification. Researchers often use it to attach fluorophores, biotin, or other functional groups to proteins for imaging, purification, or affinity studies .

- Amine-Modified Oligonucleotides : Bis-PEG2-NHS Ester can covalently link to amine-modified oligonucleotides. This facilitates the design of bioconjugates for drug delivery, diagnostics, or gene therapy applications .

- PEGylation : Bis-PEG2-NHS Ester is part of PEGylation strategies. By attaching PEG chains to drugs or nanoparticles, it improves their pharmacokinetics, reduces immunogenicity, and enhances stability. PEGylated drugs exhibit prolonged circulation time and reduced side effects .

- Biofunctionalization : Researchers use Bis-PEG2-NHS Ester to modify surfaces of materials (e.g., nanoparticles, microarrays, or biosensors). The NHS ester reacts with amino-functionalized surfaces, allowing controlled attachment of biomolecules for biosensing or tissue engineering .

- Targeted Therapeutics : Bis-PEG2-NHS Ester plays a role in ADC development. It links cytotoxic drugs to antibodies via their amine groups. The resulting ADC selectively delivers the drug to cancer cells expressing specific antigens, minimizing off-target effects .

- Thiol Modification : Although not directly related to NHS ester chemistry, Bis-PEG2-NHS Ester can be used in conjunction with maleimide-functionalized molecules. The maleimide group reacts with thiol (-SH) groups, allowing precise conjugation of proteins or peptides with thiol modifications .

Protein Labeling and Modification

Oligonucleotide Conjugation

Drug Delivery Systems

Surface Modification

Antibody-Drug Conjugates (ADCs)

Thiol-Maleimide Conjugation

Mecanismo De Acción

Target of Action

Bis-PEG2-NHS Ester is primarily targeted towards the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The compound interacts with its targets through the NHS ester groups. NHS esters react with primary amines at pH 7-9, forming stable amide bonds . This reaction enables the connection of biomolecules with a thiol .

Biochemical Pathways

The compound is used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Bis-PEG2-NHS Ester is the formation of stable amide bonds with primary amines of proteins and other amine-containing molecules . This allows the compound to serve as a linker in the formation of ADCs, enabling the targeted delivery of cytotoxic drugs in cancer treatment .

Action Environment

The action of Bis-PEG2-NHS Ester is influenced by the pH of the environment. The NHS ester groups in the compound react with primary amines at a pH range of 7-9 . Therefore, the efficacy and stability of the compound can be influenced by the pH of the environment.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O10/c19-11-1-2-12(20)17(11)27-15(23)5-7-25-9-10-26-8-6-16(24)28-18-13(21)3-4-14(18)22/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORMJGWNAXHOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123502-57-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123502-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

400.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG2-NHS Ester | |

CAS RN |

65869-63-8 | |

| Record name | 2,5-Pyrrolidinedione, 1,1′-[1,2-ethanediylbis[oxy(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65869-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

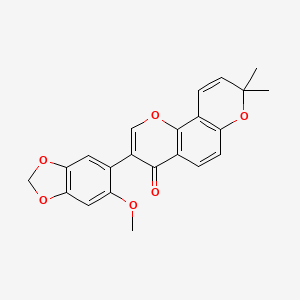

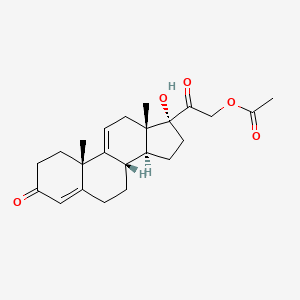

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)